molecular formula C22H18FN3O3S2 B2928784 N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252820-70-4

N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2928784
CAS RN: 1252820-70-4
M. Wt: 455.52
InChI Key: GVTMLQXYPSVDHS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Imaging

A study on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoromethyl-5-methoxybenzyl)acetamide ([18F]-FMDAA1106) and its analog, designed as radioligands for peripheral benzodiazepine receptors (PBR), highlights the potential of such compounds in the development of diagnostic tools for brain diseases. These radioligands showed high binding affinity in regions with elevated PBR density, indicating their utility in imaging applications (Zhang et al., 2003).

Antiviral Activity and Structural Analysis

Another research effort delved into the quantum chemical analysis, drug-likeness, and molecular docking of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, demonstrating its antiviral potential against SARS-CoV-2. The study provided insights into the molecule's geometry, hydrogen-bonded interactions, and pharmacokinetic properties, suggesting its capability to interact with SARS-CoV-2 protease (Mary et al., 2020).

Investigation of Dual Inhibitors

Research on compounds with a thieno[2,3-d]pyrimidine scaffold, such as N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, has explored their utility as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies underscore the therapeutic potential of such molecules in cancer treatment by inhibiting crucial enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

Crystallographic Studies

Crystallographic studies of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have provided valuable insights into their molecular structures. These analyses reveal the compounds' conformations and the orientation of their constituent rings, which is essential for understanding their interaction mechanisms and designing derivatives with improved efficacy (Subasri et al., 2017).

Anticancer Activity

The synthesis and cytotoxic activity evaluation of certain acetamide derivatives against cancer cell lines have also been a focus of research. This work contributes to the search for new anticancer agents by identifying compounds with potential inhibitory effects on cancer cell growth (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-15-6-4-5-14(11-15)12-26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-17-8-3-2-7-16(17)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMLQXYPSVDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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